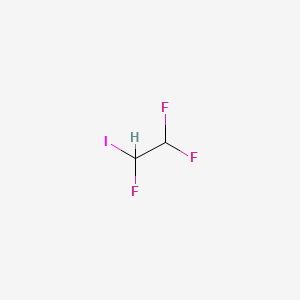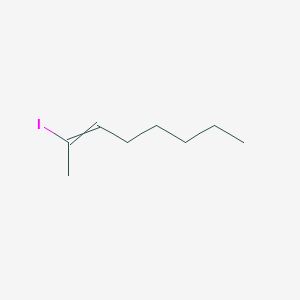
2-Iodooct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodooct-2-ene: is an organic compound with the molecular formula C8H15I It is a vinyl iodide, characterized by the presence of an iodine atom attached to a carbon-carbon double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Sonogashira Coupling Reaction: One common method for synthesizing 2-Iodooct-2-ene involves the palladium-catalyzed coupling of vinyl iodides with terminal alkynes in the presence of copper(I) iodide and a base in water.
Copper-Catalyzed Cyanation: Another method involves the copper-catalyzed cyanation of alkenyl iodides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone is a common reagent for SN2 reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Major Products:
Substitution: The major product is typically the corresponding alkane or alkene with the nucleophile replacing the iodine atom.
Oxidation: Products can include alcohols, ketones, or carboxylic acids.
Reduction: The major product is the corresponding alkane.
Aplicaciones Científicas De Investigación
Chemistry: 2-Iodooct-2-ene is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: While specific biological and medicinal applications of this compound are less documented, its derivatives and related compounds are often explored for potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals. Its role as an intermediate in various chemical processes highlights its industrial significance.
Comparación Con Compuestos Similares
1-Iodooct-1-ene: Another vinyl iodide with similar reactivity but different spatial configuration.
2-Bromooct-2-ene: A bromine analog with similar chemical properties but different reactivity due to the nature of the halogen atom.
2-Chlorooct-2-ene: A chlorine analog with distinct reactivity patterns compared to iodine-containing compounds.
Uniqueness: 2-Iodooct-2-ene is unique due to the presence of the iodine atom, which imparts specific reactivity and stability characteristics. The larger atomic size and lower bond dissociation energy of iodine compared to bromine and chlorine make this compound particularly reactive in nucleophilic substitution reactions .
Propiedades
Número CAS |
114474-43-0 |
|---|---|
Fórmula molecular |
C8H15I |
Peso molecular |
238.11 g/mol |
Nombre IUPAC |
2-iodooct-2-ene |
InChI |
InChI=1S/C8H15I/c1-3-4-5-6-7-8(2)9/h7H,3-6H2,1-2H3 |
Clave InChI |
IGDVPUOJINZPHA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=C(C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


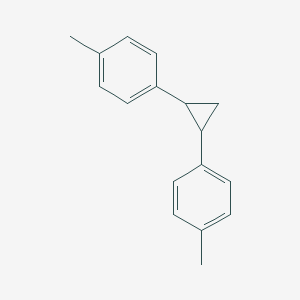
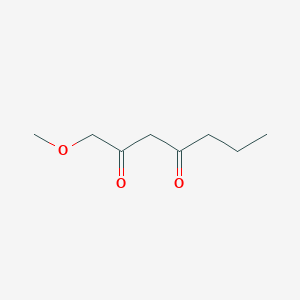
![10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid](/img/structure/B14301371.png)
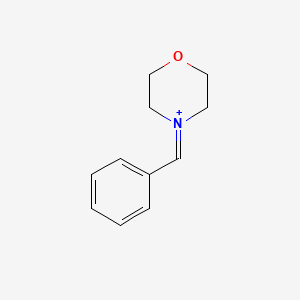
![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)
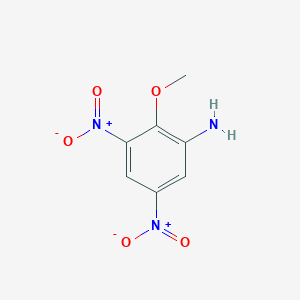
![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
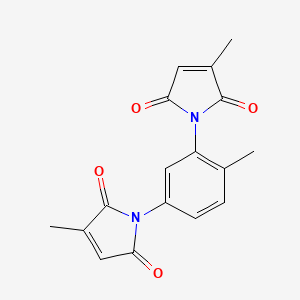
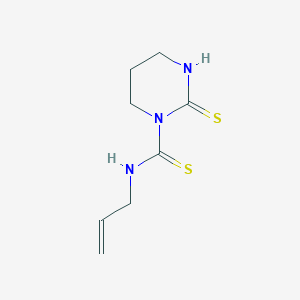
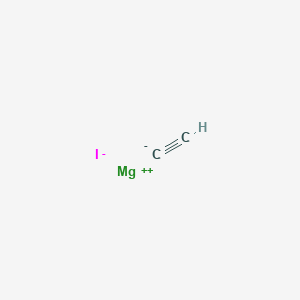
![2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate](/img/structure/B14301431.png)
